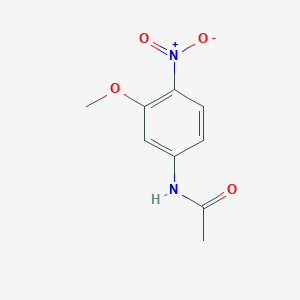

N-(3-Methoxy-4-nitrophenyl)acetamide

CAS No.: 20628-19-7

Cat. No.: VC2361423

Molecular Formula: C9H10N2O4

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20628-19-7 |

|---|---|

| Molecular Formula | C9H10N2O4 |

| Molecular Weight | 210.19 g/mol |

| IUPAC Name | N-(3-methoxy-4-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12) |

| Standard InChI Key | ROIFYZDOQOPGNG-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])OC |

Introduction

Chemical Structure and Basic Properties

N-(3-Methoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.187 g/mol . The structure contains a benzene ring substituted with three functional groups: a methoxy group at the 3-position, a nitro group at the 4-position, and an acetamide group . This specific arrangement of functional groups distinguishes it from its isomers and contributes to its unique chemical properties.

Physical and Chemical Properties

The physical and chemical properties of N-(3-Methoxy-4-nitrophenyl)acetamide are summarized in the following table:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ | |

| Molecular Weight | 210.187 g/mol | |

| CAS Number | 20628-19-7 | |

| Density | 1.3±0.1 g/cm³ | |

| Boiling Point | 444.4±35.0 °C at 760 mmHg | |

| Flash Point | 222.6±25.9 °C | |

| Physical State | Solid | |

| IUPAC Name | N-(3-methoxy-4-nitrophenyl)acetamide | |

| InChI | InChI=1S/C9H10N2O4/c1-6(12)10-7-3-4-8(11(13)14)9(5-7)15-2/h3-5H,1-2H3,(H,10,12) | |

| InChIKey | ROIFYZDOQOPGNG-UHFFFAOYSA-N | |

| SMILES | CC(=O)NC1=CC(=C(C=C1)N+[O-])OC |

Structural Features

The compound contains three key functional groups that define its chemical behavior:

-

Acetamide Group: The N-acetyl substituent (-NHCOCH₃) is connected to the phenyl ring and can undergo various reactions including hydrolysis.

-

Methoxy Group: The methoxy group (-OCH₃) at position 3 of the benzene ring contributes to the electronic properties of the molecule and can participate in substitution reactions.

-

Nitro Group: The nitro group (-NO₂) at position 4 is strongly electron-withdrawing, influencing the reactivity of the entire molecule and being susceptible to reduction reactions .

The presence of these functional groups creates a molecule with a rich reaction profile and diverse potential applications in synthetic chemistry.

Synthesis Methods

Laboratory Synthesis

The primary method for synthesizing N-(3-Methoxy-4-nitrophenyl)acetamide is through the acetylation of 3-methoxy-4-nitroaniline using acetic anhydride . This reaction typically involves:

-

Reaction of 3-methoxy-4-nitroaniline with acetic anhydride

-

Refluxing the mixture in a suitable solvent (such as glacial acetic acid)

-

Purification through recrystallization

A similar synthetic approach is used for the isomer N-(4-Methoxy-3-nitrophenyl)acetamide, where 20 mmol (3.36 g) of 4-methoxy-3-nitroaniline in 30 ml of glacial acetic acid is refluxed for 2 hours with 20% molar excess (24 mmol; 2.46 g) of acetic anhydride . By analogy, similar conditions might be applied for the synthesis of N-(3-Methoxy-4-nitrophenyl)acetamide.

Synthetic Routes

Multiple synthetic pathways can lead to the formation of N-(3-Methoxy-4-nitrophenyl)acetamide. One potential route involves the nitration of N-(3-methoxyphenyl)acetamide at the para position, though this requires careful control of reaction conditions to ensure regioselectivity .

Another approach mentioned in literature involves a multi-step reaction starting from m-Anisidine, with an 86% yield in the first step followed by nitration using HNO₃ and Ac₂O in the second step .

Chemical Reactivity and Reactions

Reduction Reactions

Due to the presence of the nitro group, N-(3-Methoxy-4-nitrophenyl)acetamide can undergo reduction reactions to form the corresponding amine derivative. Typical reducing agents include:

-

Hydrogen with palladium or platinum catalysts

-

Sodium dithionite in aqueous conditions

-

Iron or zinc in acidic conditions

The reduction product, N-(3-methoxy-4-aminophenyl)acetamide, can serve as an important intermediate for further synthetic transformations.

Hydrolysis Reactions

The acetamide group in N-(3-Methoxy-4-nitrophenyl)acetamide can undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Treatment with strong acids like HCl or H₂SO₄ can cleave the amide bond to form 3-methoxy-4-nitroaniline and acetic acid.

-

Basic Hydrolysis: Treatment with bases such as NaOH can also hydrolyze the amide bond, producing 3-methoxy-4-nitroaniline and the acetate anion.

Substitution Reactions

The methoxy group can participate in nucleophilic aromatic substitution reactions, particularly under harsh conditions due to the activating effect of the nitro group. This makes the compound versatile for further derivatization.

Applications and Research Significance

Pharmaceutical Research

N-(3-Methoxy-4-nitrophenyl)acetamide has potential applications in pharmaceutical research as:

-

A building block for more complex pharmaceutical compounds

-

An intermediate in the synthesis of biologically active molecules

-

A model compound for studying structure-activity relationships

The arrangement of functional groups in this molecule makes it particularly interesting for medicinal chemistry explorations.

Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis due to its multiple functional groups that can be selectively manipulated:

-

The nitro group can be reduced to create amine functionality

-

The methoxy group provides a handle for further transformations

-

The acetamide group can be hydrolyzed to reveal a primary amine

These transformations allow for diverse structural modifications, making the compound useful in creating chemical libraries for structure-activity relationship studies.

Material Science Applications

The extended conjugation and strong dipole moment created by the nitro group may make derivatives of this compound useful in:

-

Development of organic electronic materials

-

Creation of dyes and pigments

-

Design of sensory materials for chemical detection

Comparison with Related Compounds

Isomer Comparison

The isomer N-(4-Methoxy-3-nitrophenyl)acetamide differs from N-(3-Methoxy-4-nitrophenyl)acetamide in the positioning of the methoxy and nitro groups. This positional isomerism results in different physical and chemical properties:

-

Crystal Structure: The isomer N-(4-Methoxy-3-nitrophenyl)acetamide crystallizes with a disordered nitro group in twinned crystals, with both the methoxy group and acetamide groups nearly coplanar with the phenyl ring .

-

Hydrogen Bonding: In the crystal structure of N-(4-Methoxy-3-nitrophenyl)acetamide, the N-H group donates a hydrogen bond to a nitro oxygen atom, generating chains propagating in the101 direction .

-

Molecular Conformation: In the isomer, the 12-atom methoxyphenylacetamide group is nearly planar with an r.m.s. deviation of 0.042 Å, while the nitro group is twisted out of this plane by about 30° .

Structure-Activity Relationships

When compared to similar acetanilide derivatives, such as N-(4-Methyl-3-nitrophenyl)acetamide (CAS No. 2719-14-4), differences in biological activity can be observed due to the position and nature of the substituents:

-

Electronic Effects: The methoxy group is more electron-donating than the methyl group, affecting the electron distribution within the molecule.

-

Steric Considerations: The different positions of substituents alter the three-dimensional shape of the molecule, potentially affecting its interaction with biological targets.

-

Metabolic Fate: The presence of the methoxy group versus a methyl group may lead to different metabolic pathways.

Analytical Methods and Characterization

Spectroscopic Identification

N-(3-Methoxy-4-nitrophenyl)acetamide can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR can provide detailed information about the structure, with characteristic signals for the aromatic protons, methoxy protons, and acetamide protons.

-

Infrared Spectroscopy (IR): Key absorption bands would include those for the N-H stretch (3300-3500 cm⁻¹), C=O stretch of the amide (1630-1690 cm⁻¹), and symmetric and asymmetric stretching of the nitro group (1530-1550 cm⁻¹ and 1345-1385 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 210, with fragmentation patterns characteristic of the functional groups present.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume